molecular formula C19H14N4O2S2 B2538418 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428352-85-5

2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No. B2538418
CAS RN: 1428352-85-5
M. Wt: 394.47
InChI Key: UFVAXIZTWBQAOD-UHFFFAOYSA-N
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Description

The compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties, as evidenced by the research on various benzothiazole acetamide derivatives .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various electrophilic reagents. For instance, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives is achieved by reacting 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and further reactions with heterocyclic mercapto derivatives . Similarly, N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives are synthesized using 2-chloro-N-phenylacetamide as a building block .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety and various substituents that influence the compound's biological activity. The structure of these compounds is often confirmed using spectroscopic techniques such as NMR, FTIR, and mass spectroscopy, as well as elemental analysis .

Chemical Reactions Analysis

Benzothiazole acetamides can undergo various chemical reactions, including ring annulation to form complex heterocyclic systems like thiazolo[3,2-a]pyrimidinones . The reactivity of these compounds is influenced by the presence of electrophilic centers, which can be utilized in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), are determined using techniques like UV spectroscopy. The pKa values provide insight into the compound's protonation states, which are important for understanding its behavior in biological systems . Additionally, thermal analysis methods like TG/DTA are used to study the behavior of these compounds against temperature, which is crucial for their stability and storage .

Relevant Case Studies

Several benzothiazole derivatives have been evaluated for their biological activities. For example, some N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown considerable anticancer activity against various cancer cell lines . Other derivatives have demonstrated potent antibacterial and antifungal activities . Moreover, certain compounds have exhibited significant antioxidant and anti-inflammatory activities, which could be beneficial in the treatment of diseases associated with oxidative stress and inflammation .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

One of the primary applications of derivatives of 2-(benzo[d]thiazol-2-ylthio)acetamide compounds is in the field of antibacterial and antimicrobial activities. Several studies have demonstrated the efficacy of these compounds against various bacterial strains and fungi:

Anticancer Applications

In addition to antimicrobial properties, some derivatives of 2-(benzo[d]thiazol-2-ylthio)acetamide have shown potential in cancer treatment:

  • Certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally related to 2-(benzo[d]thiazol-2-ylthio)acetamide, have been identified to exhibit considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antiviral and Anti-HIV Activities

The potential of 2-(benzo[d]thiazol-2-ylthio)acetamide derivatives in antiviral therapy, particularly against HIV, has also been explored:

Biochemical Analysis

Biochemical Properties

The compound interacts with Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a pivotal role as a negative regulator of insulin and leptin signaling . The interaction between 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide and PTP1B is characterized by the compound’s ability to inhibit the activity of the enzyme .

Cellular Effects

This compound influences cell function by modulating insulin and leptin signaling pathways . By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, hormones that are crucial for regulating glucose and fat metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to the catalytic and second aryl binding site of PTP1B . This binding interaction results in the inhibition of PTP1B, leading to enhanced insulin and leptin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound has shown good PTP1B inhibitory activity with an IC50 value of 11.17 μM . The compound also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The compound has shown good anti-hyperglycemic efficacy at certain dosages in streptozotocin-induced diabetic Wistar rats .

Metabolic Pathways

The compound is involved in the metabolic pathways related to glucose and fat metabolism . By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, thereby influencing these metabolic pathways .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S2/c24-17-10-9-14(22-23-17)12-5-1-2-6-13(12)20-18(25)11-26-19-21-15-7-3-4-8-16(15)27-19/h1-10H,11H2,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVAXIZTWBQAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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